molecular formula C33H32N4O4 B10960152 4-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10960152
M. Wt: 548.6 g/mol
InChI Key: HDOVJMAKLADXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinolinecarboxamide core, a pyridyl group, and various functional groups such as methoxy and cyanophenoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridyl group, and the attachment of the cyanophenoxy and methoxy groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amines.

Scientific Research Applications

4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C33H32N4O4

Molecular Weight

548.6 g/mol

IUPAC Name

4-[3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C33H32N4O4/c1-20-29(32(39)37-28-7-5-6-14-35-28)30(31-25(36-20)16-33(2,3)17-26(31)38)22-10-13-27(40-4)23(15-22)19-41-24-11-8-21(18-34)9-12-24/h5-15,30,36H,16-17,19H2,1-4H3,(H,35,37,39)

InChI Key

HDOVJMAKLADXSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)C#N)C(=O)NC5=CC=CC=N5

Origin of Product

United States

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